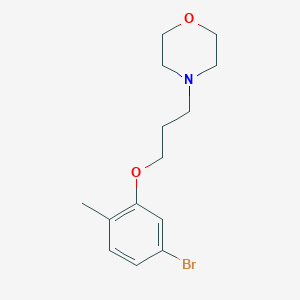

4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine

Description

Historical Context and Discovery

4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine (CAS 1704065-31-5) emerged as a structurally significant brominated morpholine derivative in the early 21st century. While its exact discovery timeline remains undocumented in public databases, its synthesis and characterization gained attention post-2010, coinciding with advances in aryl ether chemistry and the growing demand for halogenated intermediates in pharmaceutical research. The compound’s development aligns with broader trends in optimizing morpholine-based scaffolds for enhanced reactivity and biological compatibility.

Key milestones include its inclusion in PubChem (CID 2296743 for structural analogs) and commercial availability through specialty chemical suppliers by 2025. Its synthesis typically leverages nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions, reflecting methodologies refined in the 2000s for constructing aryl ethers under mild conditions.

Structural Significance in Aryl Ether Chemistry

The compound’s structure integrates three critical components:

- Aryl Bromide : A 5-bromo-2-methylphenoxy group providing electrophilic sites for cross-coupling reactions.

- Propyl Linker : A three-carbon chain enhancing conformational flexibility.

- Morpholine Ring : A six-membered heterocycle with nitrogen and oxygen, conferring solubility and hydrogen-bonding capacity.

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀BrNO₂ | |

| Molecular Weight | 314.22 g/mol | |

| SMILES | CC1=CC(=C(Br)C=C1)OCCCN2CCOCC2 | |

| XLogP3 | 3.0 |

The ether linkage (-O-) between the aromatic ring and propyl chain is pivotal, enabling stability under physiological conditions while permitting enzymatic or chemical cleavage in targeted applications. The bromine atom at the 5-position offers a strategic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating derivatization into complex architectures.

Classification within Brominated Morpholine Derivatives

This compound belongs to a subclass of N-alkylated morpholine derivatives characterized by:

- Brominated Aromatic Moieties : Enhancing electrophilicity for cross-coupling.

- Medium-Chain Alkyl Spacers : Balancing lipophilicity and solubility.

Properties

IUPAC Name |

4-[3-(5-bromo-2-methylphenoxy)propyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-12-3-4-13(15)11-14(12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVUCCUWMRVXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701226844 | |

| Record name | Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704065-31-5 | |

| Record name | Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Spectroscopic Data

| Spectroscopic Method | Expected Signals |

|---|---|

| 1H NMR | Aromatic protons (δ 6.5-7.5), Propyl chain methylenes (δ 1.5-2.5), Morpholine protons (δ 2.5-3.5) |

| 13C NMR | Aromatic carbons (δ 110-140), Propyl chain carbons (δ 20-60), Morpholine carbons (δ 40-60) |

| MS (EI) | m/e = 314.22 |

Research Findings and Applications

While specific research findings on this compound are limited, compounds with similar structures are often investigated for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of a bromine atom and a morpholine ring can contribute to these activities by interacting with biological targets.

Chemical Reactions Analysis

4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. Its ability to participate in various chemical reactions, such as substitution, oxidation, and coupling reactions, allows for the formation of complex molecules. Notably, it can undergo Suzuki-Miyaura coupling to create more intricate structures.

Biology

Research has indicated that 4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine possesses significant biological activity. Its structure facilitates interactions with various biomolecules, making it a candidate for studying enzyme inhibition and receptor modulation.

Medicine

Ongoing research is examining its potential therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor-related enzymes, showing promise in cancer treatment.

- Neuroprotective Effects : Morpholine derivatives are recognized for their potential in treating central nervous system disorders due to their ability to cross the blood-brain barrier effectively.

- Antimicrobial Activity : Some studies indicate potential antimicrobial properties, although specific data on this compound's efficacy is limited .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibition of tumor-related enzymes; potential for cancer treatment. |

| Neuroprotective | Potential treatment for central nervous system disorders; crosses blood-brain barrier. |

| Antimicrobial | Indicated potential as an antimicrobial agent; limited specific data available. |

Case Studies

Several studies provide insights into the biological activity of morpholine derivatives:

- Neurodegenerative Disease Models : In vitro studies demonstrated that morpholine derivatives could inhibit BACE-1, an enzyme involved in Alzheimer's disease pathology, reducing amyloid-beta levels in cellular models.

- Cancer Research : A study investigated various morpholine derivatives against cancer cell lines, revealing that specific substitutions on the morpholine ring enhanced cytotoxicity against T-lymphoma cells, suggesting a structure-activity relationship that could be optimized for therapeutic use.

- Mood Disorders : Research indicates that similar compounds can act as dual reuptake inhibitors for serotonin and norepinephrine, positioning them as potential candidates for treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine involves its interaction with specific molecular targets. The brominated phenoxy group can engage in various interactions with enzymes and receptors, potentially modulating their activity. The morpholine ring may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine with structurally related compounds based on substituents, molecular weight, and applications:

Biological Activity

4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine is a synthetic compound with significant potential in medicinal chemistry. Its structure features a morpholine ring, which is known for its versatile biological activity, and a brominated phenoxy group that may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is . The presence of the bromine atom in the phenoxy group and the morpholine structure contributes to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Modulation : The compound can inhibit or activate various enzymes, influencing metabolic pathways. For instance, morpholine derivatives have been shown to inhibit enzymes associated with neurodegenerative diseases and cancer .

- Receptor Interaction : The compound's structure allows it to bind to neurotransmitter receptors, potentially modulating their activity. This includes interactions with serotonin and norepinephrine transporters, which are crucial for mood regulation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects through the inhibition of tumor-related enzymes.

- Neuroprotective Effects : Morpholine derivatives are recognized for their potential in treating central nervous system disorders by crossing the blood-brain barrier effectively .

- Antimicrobial Activity : Some studies highlight the compound's potential as an antimicrobial agent, although specific data on this activity for this compound is limited.

Case Studies

Several studies have explored the biological activity of morpholine derivatives, providing insights into the potential applications of this compound.

- Neurodegenerative Disease Models : In vitro studies demonstrated that morpholine derivatives could inhibit enzymes like BACE-1, which is involved in Alzheimer's disease pathology. These compounds showed promising results in reducing amyloid-beta levels in cellular models .

- Cancer Research : A study investigated the efficacy of various morpholine derivatives against cancer cell lines. Results indicated that certain substitutions on the morpholine ring enhanced cytotoxicity against T-lymphoma cells, suggesting a structure-activity relationship that could be optimized for therapeutic use .

- Mood Disorders : Research has indicated that compounds similar to this compound can act as dual reuptake inhibitors for serotonin and norepinephrine, making them potential candidates for treating depression and anxiety disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A stepwise approach involves:

Phenolic intermediate preparation : React 5-bromo-2-methylphenol with 1,3-dibromopropane under basic conditions to form 3-(5-bromo-2-methylphenoxy)propyl bromide.

Morpholine coupling : Substitute the terminal bromide with morpholine using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature, solvent polarity, and stoichiometry to improve yield. For example, excess morpholine (1.5–2.0 eq) and longer reaction times (12–24 hrs) enhance substitution efficiency. Reference analogous morpholine syntheses for troubleshooting .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., morpholine ring protons at δ 2.4–3.8 ppm, aromatic protons from the bromophenol group at δ 6.5–7.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₄H₂₀BrNO₂) with exact mass analysis (e.g., ESI-HRMS).

- IR Spectroscopy : Detect functional groups (C-O-C stretch at ~1100 cm⁻¹, aromatic C-Br at ~600 cm⁻¹).

- Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Reference standards from pharmaceutical morpholine derivatives (e.g., benzyl carbamate analogs) validate methods .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- DFT Calculations : Optimize the geometry of the compound using Gaussian or ORCA software. Calculate the C-Br bond dissociation energy (BDE) to assess substitution feasibility.

- Transition State Analysis : Simulate coupling reactions with Pd catalysts to identify steric/electronic barriers. For example, the bulky 2-methyl group may hinder transmetallation steps.

- Solvent Effects : Use COSMO-RS models to predict solvation energies in toluene or THF. Compare with experimental yields to refine computational parameters. Studies on brominated propiophenones (e.g., 2-bromo-4-methylpropiophenone) provide benchmarks for reactivity trends .

Q. How can researchers resolve contradictions in reported catalytic efficiency for this compound’s derivatives in kinase inhibition assays?

- Methodological Answer :

- Data Harmonization : Standardize assay conditions (e.g., ATP concentration, pH, temperature) across studies.

- Structural-Activity Analysis : Use X-ray crystallography or cryo-EM to compare binding modes of derivatives with target kinases (e.g., PI3K or mTOR). Discrepancies may arise from stereochemical variations or solvent-exposed morpholine interactions.

- Meta-Analysis : Apply statistical tools (e.g., Bayesian regression) to aggregate published IC₅₀ values, adjusting for variables like cell line heterogeneity. Reference safety evaluation frameworks for fragrance analogs to contextualize toxicity thresholds .

Q. What strategies mitigate degradation of this compound under ambient storage conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., de-brominated analogs or oxidized morpholine rings).

- Formulation Optimization : Use inert atmospheres (N₂) and antioxidants (e.g., BHT) in storage. Lyophilization or encapsulation in cyclodextrins enhances shelf life.

- Surface Interaction Analysis : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study compound adsorption on glass vs. polymer surfaces, referencing indoor surface chemistry methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.